

analytical methods for Citadiol hydrochloride quantification

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Compound of Interest

Compound Name: Citadiol hydrochloride

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An Application Note on Analytical Methods for the Quantification of Citalopram Hydrochloride

Abstract

This comprehensive application note provides detailed protocols and scientific rationale for the quantitative analysis of Citalopram hydrochloride, a selective serotonin reuptake inhibitor (SSRI). The guide is designed for researchers, quality control analysts, and drug development professionals, offering robust methodologies for both routine analysis and stability-indicating assays. We present two validated analytical techniques: a high-specificity Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating Citalopram from its degradation products, and a rapid UV-Vis Spectrophotometric method for straightforward quantification. Each protocol is supported by in-depth explanations of experimental choices, method validation summaries according to ICH guidelines, and visual workflows to ensure technical accuracy and ease of implementation.

Introduction: The Analytical Imperative for Citalopram

Citalopram hydrochloride is a widely prescribed antidepressant used in the management of major depressive disorder and anxiety conditions.[1] Its therapeutic efficacy is directly linked to its plasma concentration, making accurate quantification essential for ensuring dosage form quality, performing pharmacokinetic studies, and meeting regulatory standards. The chemical structure of Citalopram, 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, possesses a chromophore that makes it amenable to UV-based detection methods.[2][3]

However, the molecule can degrade under stress conditions such as hydrolysis, oxidation, and photolysis.[4][5] Therefore, a robust analytical method must not only be accurate and precise but also specific enough to distinguish the active pharmaceutical ingredient (API) from potential impurities and degradation products. This is the core principle of a stability-indicating assay method (SIAM), which is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the safety and efficacy of pharmaceutical products throughout their shelf life.[3][5]

This guide details two primary methods, HPLC and UV-Vis spectrophotometry, outlining their respective applications, strengths, and procedural intricacies.

Foundational Principles of Citalopram Quantification

The selection of an analytical method is governed by the specific requirements of the analysis—balancing the need for specificity, sensitivity, speed, and cost.

- **Reversed-Phase HPLC (RP-HPLC):** This is the cornerstone technique for pharmaceutical analysis due to its high resolving power. In RP-HPLC, the stationary phase (typically a C18 or C8 silica-based column) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. Citalopram, being a moderately nonpolar molecule, is retained on the column and then eluted by the organic component of the mobile phase (e.g., acetonitrile or methanol). Its separation from more polar or less polar impurities is achieved by optimizing the mobile phase composition, pH, and column chemistry. UV detection is then used for quantification as the analyte elutes from the column. This method's ability to separate multiple components makes it ideal for stability-indicating assays.[2][3][4]

- UV-Visible Spectrophotometry: This technique is based on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light. It is a rapid and cost-effective method for quantifying pure Citalopram in bulk drug or simple formulations.[6] The analysis involves measuring the absorbance at a specific wavelength of maximum absorption (λ_{max}), which for Citalopram is typically around 239-243 nm.[2][4][6] While simple, this method is non-specific and cannot distinguish Citalopram from any impurities or degradants that absorb at the same wavelength.

Method 1: Stability-Indicating RP-HPLC Assay

This protocol describes a validated, stability-indicating RP-HPLC method for the accurate quantification of Citalopram hydrochloride in the presence of its process-related impurities and forced degradation products.

Rationale and Causality

The choice of a C18 column provides excellent retention and resolution for Citalopram.[2][4] The mobile phase, a buffered mixture of acetonitrile and water, allows for precise control over the elution strength. Using a phosphate buffer to maintain a constant pH (e.g., pH 3.0) is critical because Citalopram has an ionizable amine group; a stable pH ensures consistent retention times and peak shapes.[2] UV detection at 239 nm corresponds to a wavelength of high absorbance for Citalopram, ensuring good sensitivity.[2][4]

Experimental Protocol

Instrumentation and Materials:

- HPLC system with UV or Photodiode Array (PDA) detector
- Symmetry C18 or Develosil ODS HG-5 RP C18 column (e.g., 250 mm x 4.6 mm, 5 μ m)[2][3]
- Analytical balance, sonicator, pH meter
- Citalopram Hydrochloride Reference Standard
- Acetonitrile (HPLC grade)

- Potassium dihydrogen phosphate (AR grade)
- Orthophosphoric acid (AR grade)
- Water (Milli-Q or equivalent)

Chromatographic Conditions:

Parameter	Condition
Mobile Phase	Acetonitrile : Phosphate Buffer (pH 3.0) (e.g., 20:80 v/v or 75:25 v/v)[2][4]
Column	Develosil ODS HG-5 RP C18 (150 x 4.6 mm, 5µm) or equivalent[2]
Flow Rate	1.0 mL/min[2]
Detection Wavelength	239 nm[2][4]
Injection Volume	20 µL[2]

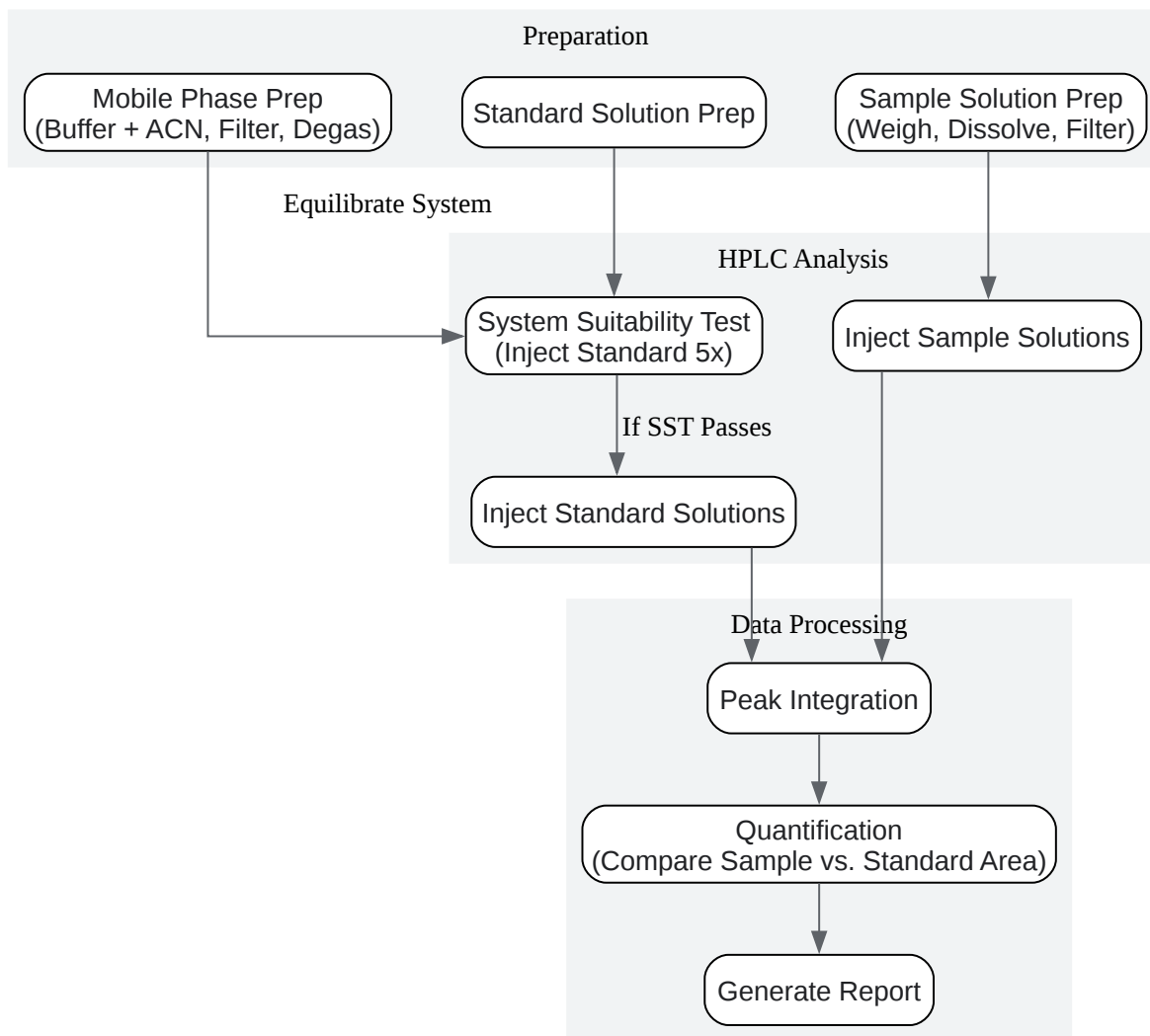
| Column Temperature | Ambient (or controlled at 35 °C for higher reproducibility)[3] |

Solution Preparation:

- Phosphate Buffer (pH 3.0): Prepare a solution of potassium dihydrogen phosphate (e.g., 0.05 M) in water. Adjust the pH to 3.0 using dilute orthophosphoric acid.
- Mobile Phase Preparation: Mix the buffer and acetonitrile in the specified ratio (e.g., 800 mL buffer with 200 mL acetonitrile for a 80:20 ratio). Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.[2]
- Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve 10 mg of Citalopram HCl Reference Standard in 100 mL of a suitable diluent (e.g., methanol or mobile phase).
- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to concentrations spanning the expected sample concentration (e.g., 5-20 µg/mL).[2]

- Sample Preparation (from Tablets): a. Weigh and finely powder no fewer than 20 tablets. b. Accurately weigh a portion of the powder equivalent to 10 mg of Citalopram and transfer to a 100 mL volumetric flask. c. Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, then dilute to volume. d. Filter the solution through a 0.45 μm syringe filter to remove excipients. The final concentration is $\sim 100 \mu\text{g/mL}$, which can be further diluted if necessary.[7]

Analytical Procedure Workflow



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Caption: HPLC analytical workflow from preparation to final report.

System Suitability Test (SST): Before sample analysis, the chromatographic system must be verified. Inject the working standard solution (e.g., 10 µg/mL) five times and evaluate the

following parameters.

Parameter	Acceptance Criteria (ICH)
Tailing Factor (T)	$T \leq 2.0$
Theoretical Plates (N)	$N > 2000$

$|\% \text{ RSD of Peak Areas} | \leq 2.0\% |$

Calculation: The amount of Citalopram in the sample is calculated using the following formula:

Amount (mg) = $(AT / AS) * (WS / DS) * (DT / WT) * P$ Where:

- AT = Peak area of the drug from the sample preparation
- AS = Average peak area of the drug from the standard preparation
- WS = Weight of the working standard (mg)
- WT = Weight of the sample taken (mg)
- DS = Dilution of the standard solution
- DT = Dilution of the sample solution
- P = Purity of the working standard (%)

Method Validation Summary

This method has been validated according to ICH Q2(R2) guidelines, demonstrating its suitability for its intended purpose.[\[2\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Parameter	Result
Linearity (Range)	5 - 60 µg/mL[2][4]
Correlation Coefficient (R ²)	> 0.999[2][4]
Accuracy (% Recovery)	99% - 100.42%[4]
Precision (% RSD)	Intraday & Interday < 2.0%[2][4]
LOD (Limit of Detection)	~0.06 - 0.4 µg/mL[2][4]
LOQ (Limit of Quantification)	~0.18 - 1.3 µg/mL[2][4]
Specificity	Demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress), showing no interference from degradants at the retention time of the Citalopram peak.[3][4][5][11]

Method 2: UV-Visible Spectrophotometry

This protocol is suitable for the rapid quantification of Citalopram hydrochloride in raw material or simple dosage forms where interference from excipients or degradation products is negligible.

Rationale and Causality

The method leverages the inherent UV absorbance of the Citalopram molecule. The choice of solvent is important; distilled water is a simple and effective choice.[4][11] The λ_{max} is first determined by scanning a dilute solution across the UV range (200-400 nm) to find the wavelength of maximum absorbance, which ensures the highest sensitivity and adherence to the Beer-Lambert law.[4] A calibration curve is then constructed to establish a linear relationship between absorbance and concentration.

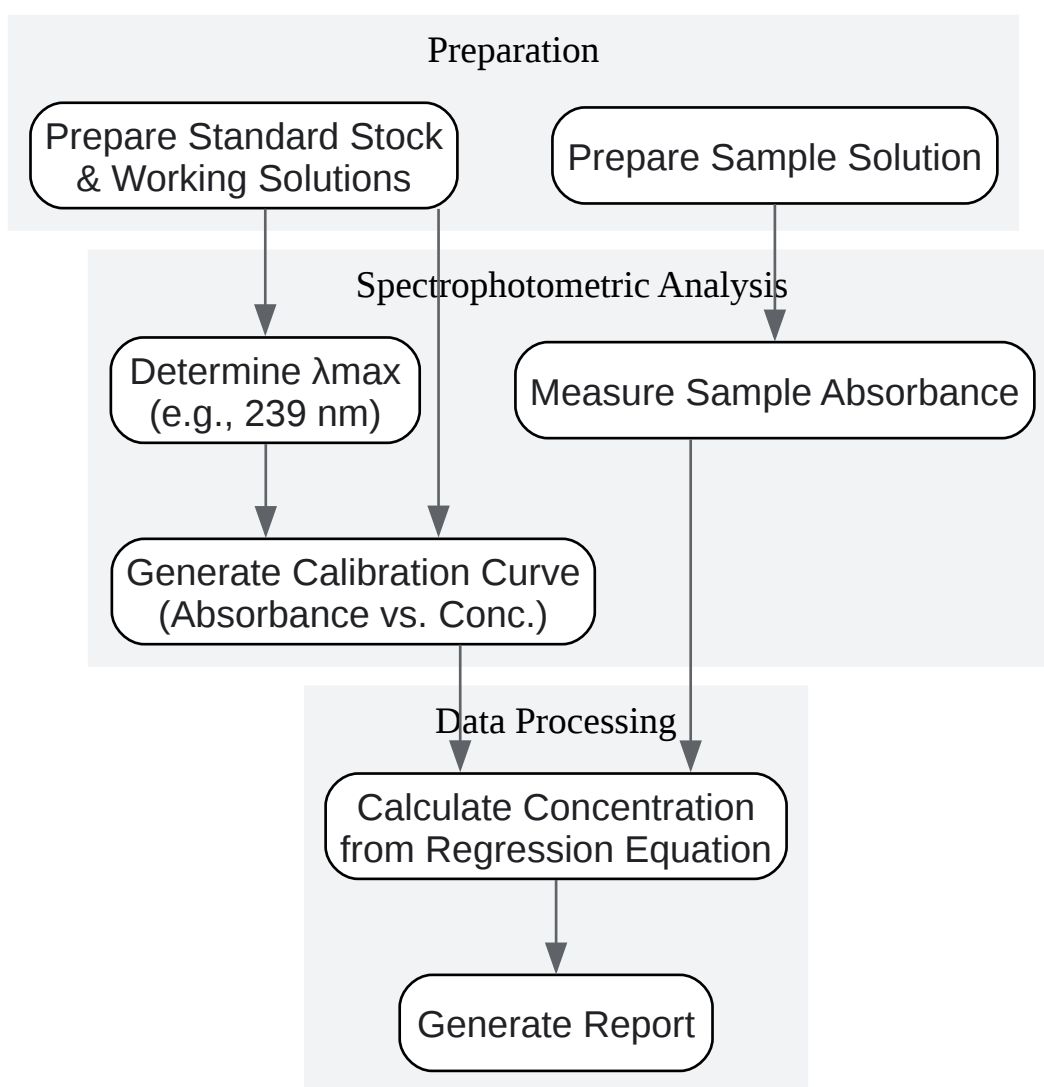
Experimental Protocol

Instrumentation and Materials:

- UV-Visible Spectrophotometer (double-beam)

- Matched quartz cuvettes (1 cm path length)
- Analytical balance, volumetric flasks, pipettes
- Citalopram Hydrochloride Reference Standard
- Solvent: Distilled Water[4][11] or Chloroform[6]

Analytical Procedure



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Caption: UV-Vis spectrophotometry workflow for Citalopram analysis.

Solution Preparation:

- Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Citalopram HCl Reference Standard and dissolve in 100 mL of distilled water.[4]
- Calibration Standards: Prepare a series of dilutions from the stock solution to create standards in the range of 4-20 µg/mL.[4][11] For example, pipette 0.4, 0.8, 1.2, 1.6, and 2.0 mL of the stock solution into separate 10 mL volumetric flasks and dilute to volume with distilled water.
- Sample Preparation (from Tablets): Prepare a filtered solution with a target concentration within the calibration range (e.g., 10 µg/mL) using the same procedure as for the HPLC method.

Procedure:

- Determination of λ_{max} : Scan a working standard solution (e.g., 10 µg/mL) from 400 nm to 200 nm against a solvent blank to determine the wavelength of maximum absorbance (λ_{max}). This is consistently reported to be ~239 nm in water.[2][4][11]
- Calibration Curve: Measure the absorbance of each calibration standard at 239 nm using the solvent as a blank. Plot a graph of absorbance (Y-axis) versus concentration (X-axis). Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2).
- Sample Analysis: Measure the absorbance of the prepared sample solution at 239 nm.
- Calculation: Determine the concentration of Citalopram in the sample solution by substituting its absorbance value (y) into the linear regression equation and solving for concentration (x). Adjust for any dilutions made during sample preparation to find the final amount in the original dosage form.

Method Validation Summary

Parameter	Result
λ_{max}	239 nm (in water)[4][11]
Linearity (Range)	4 - 20 $\mu\text{g/mL}$ [4][11]
Correlation Coefficient (R^2)	> 0.999[4]
Accuracy (% Recovery)	Typically > 99% via standard addition
Precision (% RSD)	Intraday & Interday < 2.0%[4]

Conclusion

The choice between HPLC and UV-Vis spectrophotometry for the quantification of Citalopram hydrochloride depends on the analytical objective. The RP-HPLC method presented here is a robust, specific, and stability-indicating assay essential for regulatory submissions, quality control of final products, and analysis of samples containing potential impurities. The UV-Vis method offers a rapid, simple, and cost-effective alternative for the routine analysis of bulk drug and simple formulations where specificity is not a primary concern. Both methods, when properly validated, provide accurate and reliable results for the quantification of Citalopram hydrochloride.

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